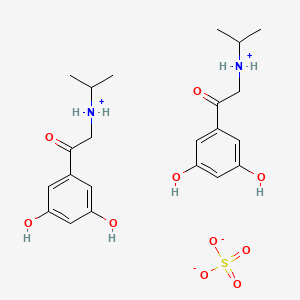

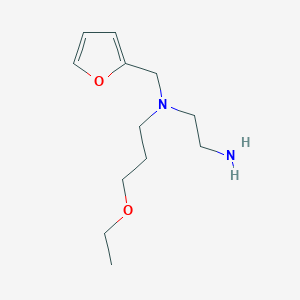

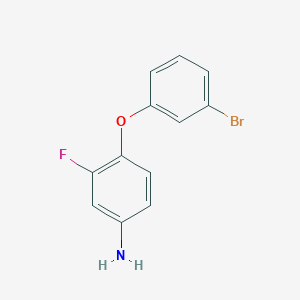

![molecular formula C12H9FN4O B1438633 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-48-2](/img/structure/B1438633.png)

1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

説明

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been reported. These compounds were synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, yellow crystals of a similar compound were produced with a yield of 67%, melting point of 154–156 °C, and specific NMR shifts .科学的研究の応用

Synthesis and Biological Activities

Novel Synthesis Approaches : Researchers have developed novel synthesis methods for pyrazolo[3,4-d]pyridazin-7-one derivatives, which have shown significant biological activities. These methods include regioselective synthesis and one-pot strategies for creating derivatives with potential medicinal value (Rimaz et al., 2017).

Antimicrobial and Antitumor Properties : Some derivatives have been evaluated for their antimicrobial and antitumor activities, demonstrating potent effects against specific bacterial strains and cancer cell lines. The focus has been on understanding the structure-activity relationships to optimize their efficacy (Deshmukh et al., 2009); (Abdellatif et al., 2014).

Phosphodiesterase (PDE) Inhibitors : Pyridazinone-based compounds, including those related to the query compound, have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), highlighting their potential in treating disorders like schizophrenia by modulating neurotransmitter levels (Kunitomo et al., 2014).

Chemical Properties and Applications

Dye Synthesis and Textile Applications : Derivatives have been synthesized for use as disperse dyes on polyester fabrics, showcasing their utility in the textile industry through coloration properties and fastness (Deeb et al., 2014).

Regioselective Reactions and Compound Libraries : Studies have explored the regioselectivity of reactions involving pyrazolo[3,4-d]pyridazin-7-one derivatives, contributing to the development of libraries of compounds with varied biological activities. This research aids in the discovery of new therapeutic agents through the efficient synthesis of diverse molecular structures (Almansa et al., 2008).

作用機序

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been reported to interact with a wide range of biological targets, exhibiting diverse pharmacological activities .

Mode of Action

Pyridazinone derivatives have been shown to interact with their targets in various ways, leading to a range of physiological effects . For instance, some pyridazinone derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Pyridazinone derivatives have been associated with a wide range of effects, including anti-inflammatory, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Action Environment

A related compound was found to be an effective corrosion inhibitor for carbon steel in an acidic environment . This suggests that environmental factors can indeed influence the action of pyridazinone derivatives.

将来の方向性

Pyridazin-3 (2H)-ones, which are similar to the compound , have been the subject of extensive research due to their diverse pharmacological activities. They are considered ‘privileged structures’ in medicinal chemistry and are used in many drug discovery programs . Therefore, it’s reasonable to expect that future research could further explore the potential applications of “1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” and similar compounds.

生化学分析

Biochemical Properties

1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, it interacts with other biomolecules such as serotonin receptors, modulating neurotransmitter activity and potentially offering antidepressant effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific active sites on enzymes and receptors, leading to inhibition or activation of their function. For instance, its binding to the COX-2 enzyme results in the inhibition of its catalytic activity, thereby reducing the synthesis of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This leads to changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications. Additionally, chronic administration of high doses may lead to the development of tolerance and reduced efficacy over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further conjugated and excreted. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites within cells . For instance, inhibition of COX-2 by this compound reduces the production of prostaglandins, thereby affecting inflammatory and pain pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications may direct it to specific organelles, where it exerts its biological effects. For instance, its localization in the nucleus allows it to interact with transcription factors and modulate gene expression, while its presence in mitochondria can influence apoptotic pathways and cellular metabolism .

特性

IUPAC Name |

1-(4-fluorophenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-7-10-6-14-17(11(10)12(18)16-15-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSKJBVIZNKUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

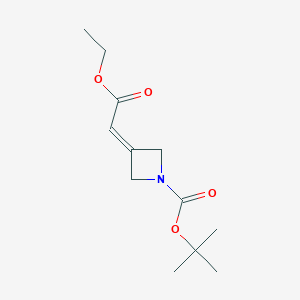

acetate](/img/structure/B1438556.png)

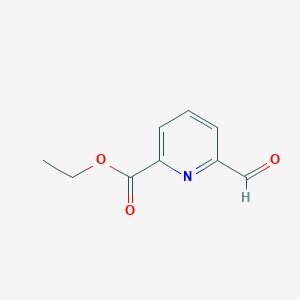

![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)

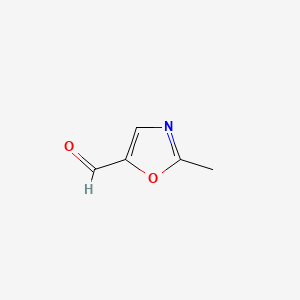

![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)

![N-[(4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1438569.png)

![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)